N-[(1-propyltriazol-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine
Description
N-[(1-propyltriazol-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine is a synthetic organic compound that features a triazole ring, a pyridine ring, and a trifluoromethyl group
Properties
IUPAC Name |
N-[(1-propyltriazol-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N5/c1-2-5-20-8-10(18-19-20)7-17-11-4-3-9(6-16-11)12(13,14)15/h3-4,6,8H,2,5,7H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJWJPQPWIPCTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(N=N1)CNC2=NC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-propyltriazol-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.
Attachment of the Propyl Group: The propyl group can be introduced through alkylation reactions using propyl halides.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring or the propyl group.
Reduction: Reduction reactions can occur at the pyridine ring or the triazole ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce partially or fully reduced compounds.
Scientific Research Applications
Chemistry
In chemistry, N-[(1-propyltriazol-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme activity or as a ligand in the development of new drugs. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicine, the compound’s potential pharmacological properties can be explored for the development of new therapeutic agents. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[(1-propyltriazol-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The triazole and pyridine rings can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-methyltriazol-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine
- N-[(1-ethyltriazol-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine
- N-[(1-butyltriazol-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine
Uniqueness
N-[(1-propyltriazol-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine is unique due to the specific combination of its functional groups. The propyl group provides a balance between hydrophobicity and steric bulk, while the trifluoromethyl group enhances its chemical stability and biological activity. This combination of features makes it distinct from other similar compounds and potentially more effective in its applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
